molecular formula C21H26ClNO B4628359 [1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol

[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol

Cat. No. B4628359
M. Wt: 343.9 g/mol
InChI Key: OZWRNLUDQVRONC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to [1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol involves multi-step chemical processes, typically starting from piperidin-4-yl derivatives. For example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and similar compounds are synthesized through condensation reactions using specific sulfonyl chlorides and piperidin-4-yl]-diphenyl-methanol in the presence of triethylamine and solvents like methylene dichloride (Benakaprasad et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography, revealing details such as the chair conformation of the piperidine ring and the specific geometries around sulfonyl (S) atoms. These structures often crystallize in the monoclinic space group, with parameters indicative of complex molecular interactions and conformations (Girish et al., 2008).

Scientific Research Applications

Synthesis and Characterization

Compounds with structural elements similar to [1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol have been synthesized and characterized in various studies. For example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride. The compound was characterized using spectroscopic techniques and X-ray crystallography, which revealed details about its molecular structure and conformation (Benakaprasad et al., 2007).

Crystal Structure Studies

The crystal structure of compounds structurally related to [1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol provides insights into their molecular geometry, conformation, and potential intermolecular interactions. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was examined through X-ray crystallography, revealing its crystalline structure and the chair conformation of the piperidine ring (Girish et al., 2008). Such information is crucial for understanding the reactivity and potential applications of these compounds in various fields of research.

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]-4-(2-phenylethyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO/c22-20-9-5-4-8-19(20)16-23-14-12-21(17-24,13-15-23)11-10-18-6-2-1-3-7-18/h1-9,24H,10-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWRNLUDQVRONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=CC=C2)CO)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Chlorobenzyl)-4-(2-phenylethyl)piperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol
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[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol
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[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol
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[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol
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Reactant of Route 6
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[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol

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